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Compound of Interest

Compound Name: 9(2)-Tetradecenoyl chloride

Cat. No.: B8262219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data for
9(Z)-Tetradecenoyl chloride (CAS No: 95548-25-7), a key intermediate in organic synthesis.
[1] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside generalized experimental protocols for data
acquisition.

Chemical and Physical Properties

9(Z)-Tetradecenoyl chloride, also known as Myristoleic acid chloride, is a monounsaturated
fatty acyl chloride. Its fundamental properties are summarized below.[1]

Property Value
Molecular Formula C14H25CIO
Molecular Weight 244.8 g/mol
CAS Number 95548-25-7

(92)-9-Tetradecenoyl chloride, Myristoleic acid
Synonyms .
chloride

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 9(Z)-Tetradecenoyl
chloride based on the analysis of its functional groups: an acyl chloride and a cis-alkene.

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

-CH=CH- (Vinyl
~5.3-54 m 2H

protons)

-CH2-COCl (o to
~2.8-2.9 t 2H

carbonyl)

-CH2-CH=CH-CHz2-
~2.0 m 4H _

(Allylic protons)

-CH2-CH2-COCI (B to
~1.6 m 2H

carbonyl)

-(CHz2)e- (Methylene
~1.2-14 m 12H ( _2)6 ( Y

chain)

-CHs (Terminal
~0.9 t 3H

methyl)

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (6, ppm)

Assignment

~173 -COCI (Carbonyl carbon)

~130 -CH=CH- (Vinyl carbons)

~45 -CH2-COCI (a to carbonyl)

~32 -CH2-CH2-COCI ([ to carbonyl)
~29-30 -(CH2)n- (Methylene chain)
~27 -CHz2-CH= (Allylic carbons)
~22 -CH2-CHs

~14 -CHs (Terminal methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

~3005 Medium =C-H stretch (Vinyl C-H)
~2925, ~2855 Strong C-H stretch (Aliphatic)

~1800 Strong C=0 stretch (Acyl chloride)
~1655 Medium, weak C=C stretch (cis-Alkene)
720 - =C-H bend (cis-Alkene out-of-

plane)

The strong absorption band around 1800 cm~1 is highly characteristic of the acyl chloride

functional group.[2][3][4] The presence of the cis-double bond is indicated by the C=C stretch
and the =C-H bending vibrations.[5][6]

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z lon

244/246 [M]* (Molecular ion peak with 3>CI/37Cl isotopes)
209 [M-CI]* (Acylium ion)

Various Fragments from cleavage of the alkyl chain

The mass spectrum is expected to show a molecular ion peak [M]* with the characteristic

isotopic pattern for a compound containing one chlorine atom (approximately 3:1 ratio for M

and M+2). A prominent peak corresponding to the loss of the chlorine atom to form a stable

acylium ion ([M-CI]*) is also anticipated. Further fragmentation of the long alkyl chain is
expected.[7][8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid

samples like 9(Z)-Tetradecenoyl chloride.

Sample Preparation: Dissolve 5-10 mg of 9(Z)-Tetradecenoyl chloride in approximately 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For 13C NMR, a proton-
decoupled spectrum is typically obtained to simplify the spectrum to single lines for each
carbon.

Background Collection: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of neat 9(Z)-Tetradecenoyl chloride directly onto
the ATR crystal.

Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve
the signal-to-noise ratio.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or
acetone) after analysis.
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o Sample Preparation: Prepare a dilute solution of 9(Z)-Tetradecenoyl chloride (e.g., 1
mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

e GC Separation: Inject a small volume (e.g., 1 pL) of the solution into a gas chromatograph
equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use
a temperature program to separate the components of the sample.

¢ MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron
ionization (EI) is a common method for generating ions. The mass spectrometer is set to
scan a relevant mass range (e.g., m/z 40-300).

Workflow and Signaling Pathways

The logical workflow for the spectroscopic analysis of a chemical compound like 9(Z)-
Tetradecenoyl chloride is depicted in the following diagram.

Sample: 9(Z)-Tetradecenoyl chloride

NMR Sample Preparation
(Dissolve in CDCI3)

IR Sample Preparation GC-MS Sample Preparation
(Neat Liquid on ATR) (Dilute in Hexane)

NMR Data Acquisition IR Data Acquisition GC-MS Data Acquisition
(1H, 13C Spectra) (ATR-FTIR Spectrum) (Chromatogram & Mass Spectrum)

l

NMR Data Analysis IR Data Analysis [SEEEWAREGTRS

(Chemical Shifts, Integration, Coupling) (Functional Group Identification) (Molecular lon, Fragmentation Pattern)

Structure Elucidation

Click to download full resolution via product page
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Caption: Workflow for Spectroscopic Analysis.

A common method for the synthesis of acyl chlorides is the reaction of the corresponding
carboxylic acid with a chlorinating agent such as thiony! chloride (SOCI2) or oxalyl chloride.[10]

9(2)-Tetradecenoic Acid Reaction

9(2)-Tetradecenoyl Chloride

Thionyl Chloride (SOCI2)

Click to download full resolution via product page

Caption: Synthesis of 9(Z)-Tetradecenoyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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